molecular formula C11H9NO2S B13642417 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid

5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B13642417
M. Wt: 219.26 g/mol
InChI Key: VUXOSYSDRKSPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted to form the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid include other thiazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of both a methyl and phenyl group on the thiazole ring can enhance its interactions with biological targets and improve its overall efficacy in various applications .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-9(8-5-3-2-4-6-8)12-10(15-7)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

VUXOSYSDRKSPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.